molecular formula C18H17FO3 B1360570 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone CAS No. 898768-00-8

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

Cat. No. B1360570
M. Wt: 300.3 g/mol
InChI Key: DTMCJPBGKBMXOS-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C18H17FO3 . It has a molecular weight of 300.33 . The IUPAC name for this compound is ethyl 4-[3-(4-fluorophenyl)propanoyl]benzoate .


Molecular Structure Analysis

The InChI code for 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is 1S/C18H17FO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Ligand Binding

The compound has been studied in the context of synthesizing and evaluating its binding characteristics. For instance, it has been involved in the synthesis of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor (SSRI) (Keverline-Frantz et al., 1998).

Inhibitor Development

It has been used in the discovery and development of inhibitors for the Met kinase superfamily. A study found that certain derivatives of this compound demonstrated potent inhibitory activity against tumor cell lines, leading to the advancement of these compounds into clinical trials (Schroeder et al., 2009).

Monomer Synthesis

Research has also focused on its role in synthesizing monomers for various applications. An example is the development of an efficient synthetic route for a self-polymerizable PPQ monomer mixture using this compound (Baek & Harris, 2005).

Probe Sensing

This compound has been applied in the development of fluorescent probes for sensing pH and metal cations. Its derivatives were found to be sensitive to pH changes and selective in metal cation detection (Tanaka et al., 2001).

Transformation Studies

The compound has been instrumental in studies exploring the transformation of phenol to benzoate, using its analogues to elucidate the mechanism of transformation (Genthner et al., 1989).

Crystal Structure Analysis

Its structure has been analyzed for understanding the properties of thiophene, a sulfur-containing aromatic ring, which has wide applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Antitumor Agents

The compound has been used in the synthesis and evaluation of derivatives as potent antitumor agents. These derivatives showed significant inhibitory activity against various cancer cell lines (Chou et al., 2010).

Application in Liquid Crystal Displays

It's been utilized in the development of materials for photoalignment in liquid crystal displays. The fluoro-substituted derivatives of this compound showed excellent photoalignment properties (Hegde et al., 2013).

properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCJPBGKBMXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644569
Record name Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

CAS RN

898768-00-8
Record name Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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